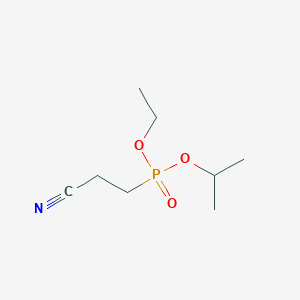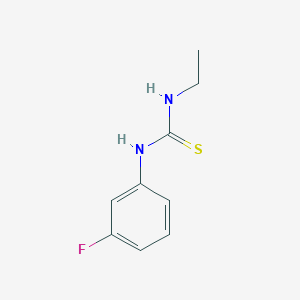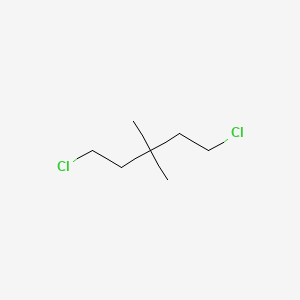
Ethyl propan-2-yl (2-cyanoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl propan-2-yl (2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C7H14NO3P. This compound is characterized by the presence of a phosphonate group, which is bonded to an ethyl group, a propan-2-yl group, and a 2-cyanoethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of ethyl propan-2-yl (2-cyanoethyl)phosphonate typically involves the reaction of diethyl phosphite with 2-cyanoethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile and displaces the bromide ion from the 2-cyanoethyl bromide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Ethyl propan-2-yl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate group can participate in substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphonic acids, amines, and various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Ethyl propan-2-yl (2-cyanoethyl)phosphonate has several applications in scientific research:
Biology: The compound is studied for its potential as a fluorescent substrate for enzymes such as carbon-phosphorous lyase.
Medicine: Research is ongoing to explore its potential as a precursor for antiviral agents, particularly those targeting HIV-1.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl propan-2-yl (2-cyanoethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the cyano group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial for its applications in catalysis and enzyme studies .
Vergleich Mit ähnlichen Verbindungen
Ethyl propan-2-yl (2-cyanoethyl)phosphonate can be compared with other similar compounds such as diethyl (2-cyanoethyl)phosphonate and triethyl phosphite. While all these compounds contain phosphonate groups, this compound is unique due to the presence of both an ethyl and a propan-2-yl group, which can influence its reactivity and applications. Similar compounds include:
Diethyl (2-cyanoethyl)phosphonate: Used in similar synthetic applications but lacks the propan-2-yl group.
Triethyl phosphite: Commonly used as a reagent in organic synthesis but does not contain a cyano group .
Eigenschaften
CAS-Nummer |
62614-26-0 |
|---|---|
Molekularformel |
C8H16NO3P |
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
3-[ethoxy(propan-2-yloxy)phosphoryl]propanenitrile |
InChI |
InChI=1S/C8H16NO3P/c1-4-11-13(10,7-5-6-9)12-8(2)3/h8H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
BRTBIMIQQDBQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCC#N)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14517460.png)
![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)




![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)

![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)




